
3-Mercaptooctyl-acetate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptooctyl-acetate-d5 is a deuterated labeled compound, specifically a stable isotope of 3-Mercaptooctyl-acetate. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, making it useful as a tracer in various scientific studies. This compound is primarily used in research settings to study pharmacokinetics and metabolic profiles due to the unique properties imparted by the deuterium atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptooctyl-acetate-d5 involves the incorporation of deuterium into 3-Mercaptooctyl-acetate. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Mercaptooctyl-acetate-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetate group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted thiol derivatives
Aplicaciones Científicas De Investigación
3-Mercaptooctyl-acetate-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 3-Mercaptooctyl-acetate-d5 is primarily based on its role as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation in various systems. This is particularly useful in studying metabolic pathways and drug interactions. The deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, providing valuable insights into its behavior in biological systems .
Comparación Con Compuestos Similares
3-Mercaptooctyl-acetate-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
3-Mercaptooctyl-acetate: The non-deuterated version, which lacks the isotopic labeling.
Deuterated analogs of other thiol compounds: Such as deuterated cysteine or deuterated glutathione
These similar compounds share some chemical properties but differ in their isotopic composition, which can significantly impact their behavior in scientific studies.
Propiedades
Fórmula molecular |
C10H20O2S |
|---|---|
Peso molecular |
209.36 g/mol |
Nombre IUPAC |
(7,7,8,8,8-pentadeuterio-3-sulfanyloctyl) acetate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-10(13)7-8-12-9(2)11/h10,13H,3-8H2,1-2H3/i1D3,3D2 |
Clave InChI |
WMRTWAVKXSNZCF-WNWXXORZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCCC(CCOC(=O)C)S |
SMILES canónico |
CCCCCC(CCOC(=O)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


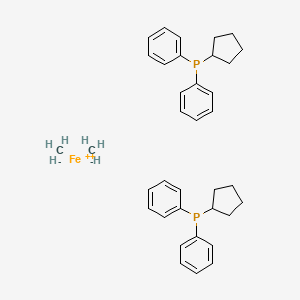
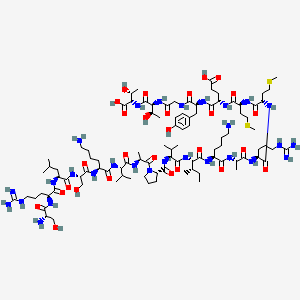
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)

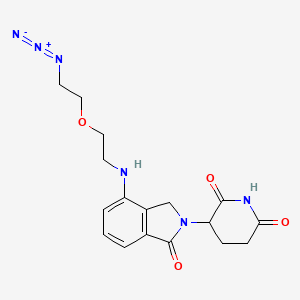
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)

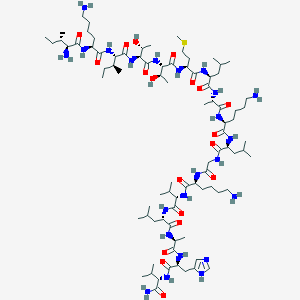
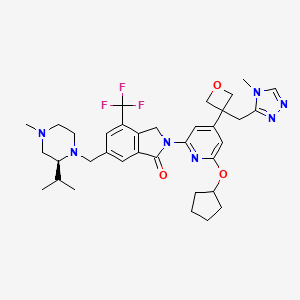

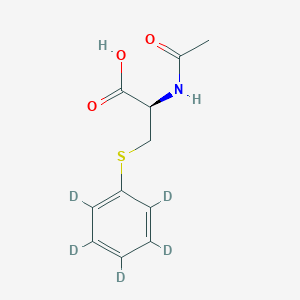
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)
